2-Butanone peroxide

Catalog No.
S515877
CAS No.
1338-23-4
M.F
C8H16O4
C8H18O6
M. Wt
210.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Butanone peroxide

CAS Number

1338-23-4

Product Name

2-Butanone peroxide

IUPAC Name

2-hydroperoxy-2-(2-hydroperoxybutan-2-ylperoxy)butane

Molecular Formula

C8H16O4
C8H18O6

Molecular Weight

210.22 g/mol

InChI

InChI=1S/C8H18O6/c1-5-7(3,11-9)13-14-8(4,6-2)12-10/h9-10H,5-6H2,1-4H3

InChI Key

WFUGQJXVXHBTEM-UHFFFAOYSA-N

SMILES

CCC(C)(OO)OOC(C)(CC)OO

Solubility

1 to 5 mg/mL at 72° F (NTP, 1992)
Partially miscible in water; completely miscible with most organic solvents
Solubility in water: very poor
Soluble

Synonyms

Ketonox, methyl ethyl ketone peroxide

Canonical SMILES

CCC(C)(OO)OOC(C)(CC)OO

Description

The exact mass of the compound 2-Butanone peroxide is 210.1103 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 to 5 mg/ml at 72° f (ntp, 1992)partially miscible in water; completely miscible with most organic solventssolubility in water: very poorsoluble. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Butanones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree, Reactive - 4th degree. However, this does not mean our product can be used or applied in the same or a similar way.
  • Polymerization Studies:

    Due to its ability to initiate radical polymerization reactions, 2-Butanone peroxide finds use in some studies investigating the polymerization behavior of various monomers. Researchers can utilize MEKP to study reaction kinetics, mechanisms, and the influence of different reaction conditions on polymer properties [].

2-Butanone peroxide has the chemical formula C₈H₁₈O₄ and a molecular weight of 176.24 g/mol. It appears as a colorless liquid with a characteristic odor and is known for its strong irritant properties on skin and mucous membranes . The compound is insoluble in water and has a specific gravity of approximately 1.12 at 15°C. It decomposes at a boiling point of around 117.89°C, making it sensitive to heat and light .

MEKP is a highly hazardous material due to its:

  • Explosive nature: The decomposition of MEKP can be explosive, especially under conditions of shock, heat, or contamination.
  • Oxidizing properties: MEKP can act as a strong oxidizing agent, readily igniting organic materials upon contact.
  • Toxicity: MEKP is toxic by inhalation, ingestion, and skin/eye contact. Exposure can cause irritation, respiratory problems, and organ damage.

Safety precautions:

  • MEKP should only be handled by trained professionals in well-ventilated areas with appropriate personal protective equipment (PPE).
  • Storage guidelines for MEKP are strictly regulated due to its explosive nature.

Data:

  • National Institute for Occupational Safety and Health (NIOSH) recommends a workplace exposure limit of 0.2 ppm (1.5 mg/m³) for MEKP.
, including:

  • Decomposition: It decomposes exothermically, especially when heated or in the presence of contaminants, leading to the release of oxygen and potentially explosive mixtures with air .
  • Polymerization Initiation: It serves as an initiator for the polymerization of unsaturated monomers like styrene and vinyl chloride, facilitating crosslinking in polyester resins .
  • Reactivity with Reducing Agents: The compound reacts violently with strong reducing agents, acids, bases, and combustible materials .

2-Butanone peroxide exhibits significant biological activity primarily due to its oxidative properties. Exposure can lead to:

  • Severe Skin Irritation: Direct contact can cause burns and dermatitis.
  • Respiratory Issues: Inhalation may result in coughing, wheezing, and pulmonary edema.
  • Tissue Damage: It can cause corrosive damage to mucous membranes and eyes, potentially leading to blindness if not treated promptly .

The synthesis of 2-Butanone peroxide typically involves the reaction of methyl ethyl ketone with hydrogen peroxide under acidic conditions, often using sulfuric acid as a catalyst. The process includes several steps:

  • Oxidation: Methyl ethyl ketone reacts with hydrogen peroxide.
  • Neutralization: The reaction mixture is neutralized.
  • Separation and Dehydration: The product is separated from by-products and dehydrated.
  • Filtration: Final filtration ensures purity before adding stabilizers like dimethyl phthalate to reduce sensitivity to shock .

2-Butanone peroxide has several applications across various industries:

  • Polymer Industry: It is extensively used as a curing agent for unsaturated polyester resins, particularly in fiberglass production .
  • Chemical Manufacturing: Acts as a catalyst for polymerization reactions.
  • Laboratory Uses: Utilized in research settings for generating free radicals in organic synthesis .

Studies on the interactions of 2-Butanone peroxide highlight its potential hazards:

  • With Other Chemicals: It can form explosive mixtures when combined with organic materials or strong oxidizers.
  • Environmental Impact: Its volatile decomposition products may contribute to atmospheric pollution and pose risks during accidental releases .

Several compounds share similarities with 2-Butanone peroxide in terms of structure or application. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
Benzoyl PeroxideC14H10O4Commonly used as a radical initiator in polymerization; less sensitive than 2-Butanone peroxide.
Acetone PeroxideC3H6O6More sensitive than 2-Butanone peroxide; used in explosives.
Diacetone PeroxideC8H14O4Used similarly but has different stability characteristics; less hazardous than 2-Butanone peroxide.

Uniqueness of 2-Butanone Peroxide

What sets 2-Butanone peroxide apart from these compounds is its balance between reactivity and stability under controlled conditions. While it serves effectively as a polymerization initiator, it remains more stable compared to other peroxides like acetone peroxide, making it preferable for specific industrial applications where handling safety is crucial.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Methyl ethyl ketone peroxide is a colorless liquid. Strong irritant to skin and tissue. Used as an initiator for room temperature cure of unsaturated polyester resins.
Liquid
COLOURLESS LIQUID WITH PUNGENT ODOUR.
Colorless liquid with a characteristic odor.
Colorless liquid with a characteristic odor. [Note: Explosive decomposition occurs at 230°F.]

Color/Form

Colorless liquid
Colorless liquid [Note: Explosive decomposition occurs at 230 degrees F].

XLogP3

1.3

Exact Mass

210.1103

Boiling Point

244 °F at 760 mm Hg (Decomposes) (NIOSH, 2016)
19 °C
244°F (decomposes)
244°F (Decomposes)

Flash Point

180 °F (NTP, 1992)
125-200°F for 60% MEKP (open cup)
(oc) 125-200°F (60% MEKP)

Vapor Density

Component 2 (83.33%: LACTOSE): 6.69 (NTP, 1992) (Relative to Air)

Density

1.17 at 68 °F (USCG, 1999)
Relative density (water = 1): 1.10-1.17
1.12
(59°F): 1.12

Odor

Typical odor-resembles that of acetone.
Fragrant, mint-like, moderately sharp odo

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W2545087UL

GHS Hazard Statements

Aggregated GHS information provided by 267 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 57 of 267 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 210 of 267 companies with hazard statement code(s):;
H242 (96.67%): Heating may cause a fire [Danger Self-reactive substances and mixtures;
Organic peroxides];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (98.57%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (75.24%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

less than 0.01 mm Hg at 68 °F Component 2 (83.33%: LACTOSE) (NTP, 1992)

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

1338-23-4

Wikipedia

Methyl ethyl ketone peroxide

Use Classification

Fire Hazards -> Flammable - 2nd degree, Reactive - 4th degree

Methods of Manufacturing

Reaction of methyl ethyl ketone with hydrogen peroxide (peroxidation)

General Manufacturing Information

Miscellaneous manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Rubber product manufacturing
Services
2-Butanone, peroxide: ACTIVE

Analytic Laboratory Methods

NIOSH Method 3508. Determination of Methyl Ethyl Ketone Peroxide by Visible Absorption Spectrophotometry.

Interactions

Vitamin E, selenium, vitamin C, & methionine were admin to rats in various combinations by diet & ip injections to rank the individual & combined protective ability of the biological antioxidants at minimum daily requirement levels & at pharmacological levels against lipid peroxidation initiated by 50 mg methyl ethyl ketone peroxide (MEKP)/kg. In vivo lipid peroxidation was monitored throughout a 3 hr period by measuring pentane expired in the breath. Rats fed 30 IU DL-alpha-tocopherol acetate/mg diet significantly decreased pentane production at 20 min by 88% compared to rats fed a vitamin E- & selenium-deficient diet. Rats given 5 ip injections of 180 IU DL-alpha-tocopherol acetate/kg further reduced expired pentane by 83% beyond the protection afforded by dietary vitamin E. Neither additive nor synergistic protection was found when other antioxidants were given in combination with vitamin E. Vitamin E was primary protective antioxidant. Pentane expired by individual rats from various treatment groups strongly correlated with the plasma vitamin E status.
Male Sprague-Dawley rats were fed 0, 3, 5 or 10 IU of DL-alpha-tocopherol acetate per kg of diet for 12 wk. After 11 weeks they were injected with 3.3 mg of methyl ethyl ketone peroxide (MEKP)/kg body wt & after 12 wk with 13 mg methyl ethyl ketone peroxide/kg body wt 3-4 hr before decapitation. In the absence of vitamin E, rat brain DNA was significantly damaged by the formation of DNA-protein crosslinks & interstrand DNA crosslinks. Adequate dietary vitamin E protected against this damage. 10 IU/kg was the adequate dose.
In vivo, methyl ethyl ketone peroxide damaged microsomal cytochrome p450 and chytochrome p450 mediated peroxidase in vitamin E-deficient rat liver. Dietary vitamin E treatment of rats protected the microsomal enzymes from peroxide damage. In vivo, adequate levels of vitamin E and of NADH and NADPH are probably necessary to provide important protection to the endoplasmic reticulum during metabolism of methyl ethyl ketone peroxide.
The tumor promoting effect of methyl ethyl ketone peroxide and the influence of diethyl maleate on this effect, with ultraviolet radiation as the tumor initiator, was studied in hairless albino mutant mice. Four groups of 24 animals were irradiated with ultraviolet light at a daily dose of 2,054 Joules/sq m, 5 days per week. Three weeks after completion of irradiation, the animals received skin applications twice weekly for 25 weeks of either 1 microgram per microliter diethyl maleate in acetone, acetone alone followed by 0.5 microgram per microliter methyl ethyl ketone peroxide in dibutyl phthalate, or dibutyl phthalate alone. Other groups of animals were treated with chemicals without ultraviolet light pretreatment. The animals were killed after 46 weeks and examined for tumors. The great majority of animals with tumors were in the irradiated groups. The highest tumor yield occurred in mice exposed to both dibutyl phthalate and methyl ethyl ketone peroxide after untraviolet light. Dibutyl maleate alone had no measureable effect on the development of tumors. Methyl ethyl ketone peroxide produced an increase in tumor prevalence, but the effect was less marked than in the combined presence of methyl ethyl ketone peroxide and diethyl maleate.

Stability Shelf Life

UNSTABLE AGENT WHICH LIKE HYDROGEN PEROXIDE RELEASES OXYGEN.

Dates

Modify: 2023-08-15
1: Veselova IA, Malinina LI, Rodionov PV, Shekhovtsova TN. Properties and analytical applications of the self-assembled complex {peroxidase-chitosan}. Talanta. 2012 Dec 15;102:101-9. doi: 10.1016/j.talanta.2012.07.028. Epub 2012 Aug 18. PubMed PMID: 23182581.
2: Rosas-Ledesma P, Mariscal A, Carnero M, Muñoz-Bravo C, Gomez-Aracena J, Aguilar L, Granizo JJ, Lafuente A, Fernández-Crehuet J. Antimicrobial efficacy in vivo of a new formulation of 2-butanone peroxide in n-propanol: comparison with commercial products in a cross-over trial. J Hosp Infect. 2009 Mar;71(3):223-7. doi: 10.1016/j.jhin.2008.11.007. Epub 2009 Jan 14. PubMed PMID: 19147257.
3: García-de-Lomas J, Lerma M, Cebrián L, Esteban E, Giménez MJ, Aguilar L, Domínguez V, Randez JJ. Evaluation of the in-vitro cidal activity and toxicity of a novel peroxygen biocide: 2-butanone peroxide. J Hosp Infect. 2008 Mar;68(3):248-54. doi: 10.1016/j.jhin.2007.12.011. Epub 2008 Mar 4. PubMed PMID: 18289719.
4: Liu HH, Wan YQ, Zou GL. Direct electrochemistry and electrochemical catalysis of immobilized hemoglobin in an ethanol-water mixture. Anal Bioanal Chem. 2006 Aug;385(8):1470-6. Epub 2006 Jul 18. PubMed PMID: 16847623.
5: Gündoğan-Paul M, Celebi SS, Ozyörük H, Yildiz A. Amperometric enzyme electrode for organic peroxides determination prepared from horseradish peroxidase immobilized in poly(vinylferrocenium) film. Biosens Bioelectron. 2002 Oct;17(10):875-81. PubMed PMID: 12243906.
6: Ortiz G, González MC, Reviejo AJ, Pingarrón JM. Graphite-Poly(tetrafluoroethylene) Composite Enzyme Electrodes as Suitable Biosensors in Predominantly Nonaqueous Media. Anal Chem. 1997 Sep 1;69(17):3521-6. doi: 10.1021/ac970172n. PubMed PMID: 21639275.
7: Zeiger E. NTP technical report on the toxicity studies of Methyl Ethyl Ketone Peroxide (CAS No. 1338-23-4) in Dimethyl Phthalate (CAS No. 131-11-3) (45:55) Administered Topically in F344/N Rats and B6C3F1 Mice. Toxic Rep Ser. 1993 Feb;18:1-C10. PubMed PMID: 12209168.

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